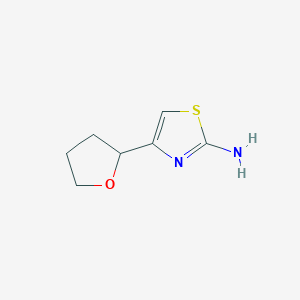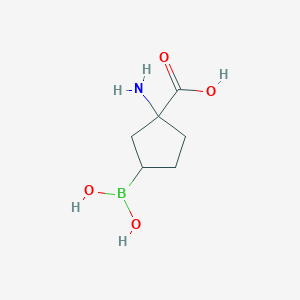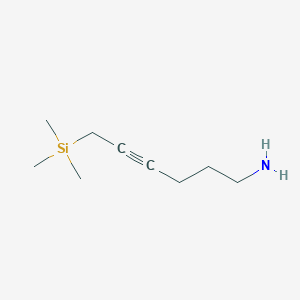
3,4-difluoro-N'-hydroxybenzene-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-difluoro-N’-hydroxybenzene-1-carboximidamide: is a chemical compound with the molecular formula C7H6F2N2O . It is characterized by the presence of two fluorine atoms at the 3 and 4 positions on the benzene ring, a hydroxy group attached to the nitrogen of the carboximidamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N’-hydroxybenzene-1-carboximidamide typically involves the reaction of 3,4-difluorobenzonitrile with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the carboximidamide group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,4-difluoro-N’-hydroxybenzene-1-carboximidamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the carboximidamide group.
Substitution: It can participate in substitution reactions, where the fluorine atoms or the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-difluoro-N’-hydroxybenzene-1-carboximidamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and chemical processes .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe or a tool in biochemical assays to investigate enzyme activities or protein functions .
Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. It may exhibit pharmacological activities that could be harnessed for therapeutic purposes .
Industry: In the industrial sector, 3,4-difluoro-N’-hydroxybenzene-1-carboximidamide is used in the production of specialty chemicals and advanced materials. Its applications range from the manufacture of polymers to the development of new catalysts .
Wirkmechanismus
The mechanism of action of 3,4-difluoro-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy group and the carboximidamide moiety play crucial roles in binding to enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
- 2,4-difluoro-N’-hydroxybenzene-1-carboximidamide
- 2-bromo-3,4-difluoro-N’-hydroxybenzene-1-carboximidamide
Comparison: Compared to its analogs, 3,4-difluoro-N’-hydroxybenzene-1-carboximidamide is unique due to the specific positioning of the fluorine atoms on the benzene ring. This structural difference can influence its reactivity, binding affinity, and overall chemical behavior. The presence of the hydroxy group also adds to its distinct properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H6F2N2O |
|---|---|
Molekulargewicht |
172.13 g/mol |
IUPAC-Name |
3,4-difluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) |
InChI-Schlüssel |
OGCLGUHODKKLSH-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C(=N\O)/N)F)F |
Kanonische SMILES |
C1=CC(=C(C=C1C(=NO)N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Benzo[e]indazole](/img/structure/B11913232.png)


![2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B11913267.png)










